molecular formula C19H21BrO3 B5150857 1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5150857
M. Wt: 377.3 g/mol
InChI Key: KSNXUUICCPZMDZ-UHFFFAOYSA-N
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Description

1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromophenoxy group, a methoxy group, and a prop-2-enyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol, 2-methoxy-4-prop-2-enylbenzene, and propylene oxide.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the bromine atom in 3-bromophenol with the propylene oxide, followed by the reaction with 2-methoxy-4-prop-2-enylbenzene to form the final product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds, such as:

    1-[3-(3-Bromophenoxy)propoxy]-2-ethoxybenzene: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical and biological properties.

    1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene: This compound has a methyl group instead of a prop-2-enyl group, leading to variations in reactivity and applications.

    1-Bromo-3-phenylpropane: This compound lacks the methoxy and prop-2-enyl groups, making it less complex and potentially less versatile in its applications.

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-3-6-15-9-10-18(19(13-15)21-2)23-12-5-11-22-17-8-4-7-16(20)14-17/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXUUICCPZMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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